molecular formula C20H16N6 B5355067 2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile

2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile

Cat. No.: B5355067
M. Wt: 340.4 g/mol
InChI Key: FSDZRZHEENLPBD-UHFFFAOYSA-N
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Description

2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Properties

IUPAC Name

2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-26-8-7-14(12-26)18-9-15(16(10-21)20(22)24-18)17-11-23-25-19(17)13-5-3-2-4-6-13/h2-9,11-12H,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDZRZHEENLPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C2=NC(=C(C(=C2)C3=C(NN=C3)C4=CC=CC=C4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which 2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the disease or condition being treated.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
  • 2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-methanol

Uniqueness

What sets 2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile apart from similar compounds is the presence of the carbonitrile group, which can significantly alter its chemical reactivity and biological activity. This unique feature makes it a valuable compound for research and development in various fields.

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